![molecular formula C8H12N4O3S2 B2764182 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1448127-89-6](/img/structure/B2764182.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide, also known as MTAA, is a synthetic compound that has shown potential in various scientific research applications. It is a small molecule that belongs to the class of azetidine-3-carboxamide compounds.
Scientific Research Applications
Antimicrobial Activity
1-METHANESULFONYL-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AZETIDINE-3-CARBOXAMIDE has been investigated for its antimicrobial potential. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against bacteria (such as E. coli and B. mycoides) and fungi (C. albicans) . Further studies could explore its mechanism of action and potential clinical applications.
Antifungal Properties
The compound’s structure suggests potential antifungal activity. Researchers have studied similar derivatives (such as oxadiazole methyl sulfone compounds) for their inhibitory effects on phytopathogenic fungi, including Fusarium oxysporum and Cytospora mandshurica . Investigating this specific compound’s antifungal properties could yield valuable insights.
Industrial Applications
Compounds with hydrazonoyl halides, like our target compound, find applications in industry. Their chemical reactivity allows for the synthesis of various nitrogen-, oxygen-, sulfur-, and selenium-containing compounds . Researchers could explore its use in materials science, catalysis, or other industrial processes.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have been widely studied in medicinal chemistry . They have been found to interact strongly with biological targets due to their mesoionic character .
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
It is known that thiadiazole derivatives have been found to exert a broad spectrum of biological activities . These activities suggest that multiple biochemical pathways could be affected.
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, they are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom . These properties suggest that the compound could have good bioavailability.
Result of Action
It is known that thiadiazole derivatives have been found to exert a broad spectrum of biological activities . These activities suggest that the compound could have various molecular and cellular effects.
Action Environment
It is known that the biological activities of thiadiazole derivatives can be influenced by the substituent on the compounds .
properties
IUPAC Name |
1-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3S2/c1-5-10-11-8(16-5)9-7(13)6-3-12(4-6)17(2,14)15/h6H,3-4H2,1-2H3,(H,9,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWASMQFPYSPJNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CN(C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide |
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